molecular formula C8H16N2O3 B13510404 3-(2-Amino-3-methylbutanamido)propanoic acid

3-(2-Amino-3-methylbutanamido)propanoic acid

Cat. No.: B13510404
M. Wt: 188.22 g/mol
InChI Key: OIDHLYXOLSBIDJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-VAL-BETA-ALA-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. The process begins with the attachment of the first amino acid to the resin, followed by the deprotection of its amino group. Subsequent amino acids are then added one by one, with each addition involving coupling, washing, and deprotection steps .

Industrial Production Methods

Industrial production of H-VAL-BETA-ALA-OH can be scaled up using automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. The final product is typically purified using high-performance liquid chromatography (HPLC) to ensure its purity and quality .

Chemical Reactions Analysis

Types of Reactions

H-VAL-BETA-ALA-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of H-VAL-BETA-ALA-OH include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated compounds. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

H-VAL-BETA-ALA-OH has several scientific research applications, including:

    Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide behavior.

    Biology: Investigated for its role in enzyme-substrate interactions and protein folding studies.

    Medicine: Explored for its potential therapeutic applications, including as a component of drug delivery systems and as a bioactive peptide in various treatments.

    Industry: Utilized in the development of novel materials and as a component in cosmetic formulations

Mechanism of Action

The mechanism of action of H-VAL-BETA-ALA-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to H-VAL-BETA-ALA-OH include other dipeptides and small peptides, such as:

Uniqueness

H-VAL-BETA-ALA-OH is unique due to its specific combination of valine and beta-alanine, which imparts distinct physicochemical properties and biological activities. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H16N2O3

Molecular Weight

188.22 g/mol

IUPAC Name

3-[(2-amino-3-methylbutanoyl)amino]propanoic acid

InChI

InChI=1S/C8H16N2O3/c1-5(2)7(9)8(13)10-4-3-6(11)12/h5,7H,3-4,9H2,1-2H3,(H,10,13)(H,11,12)

InChI Key

OIDHLYXOLSBIDJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NCCC(=O)O)N

Origin of Product

United States

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